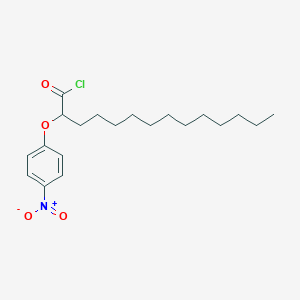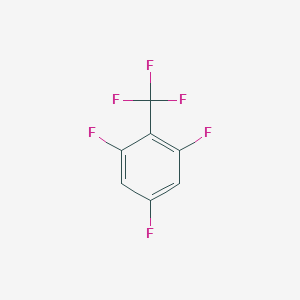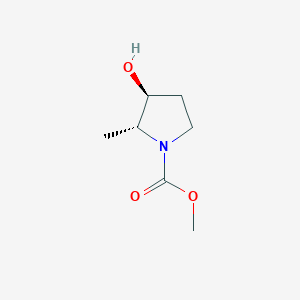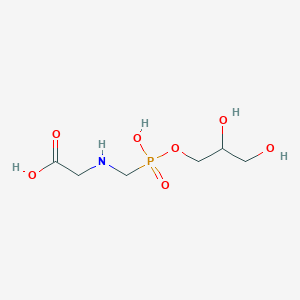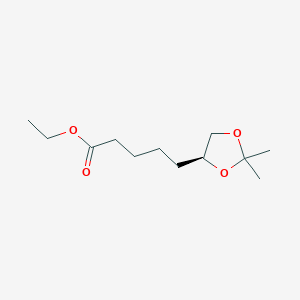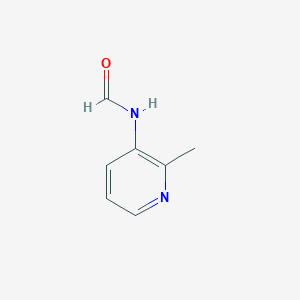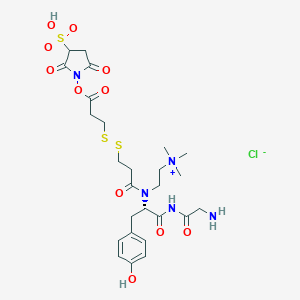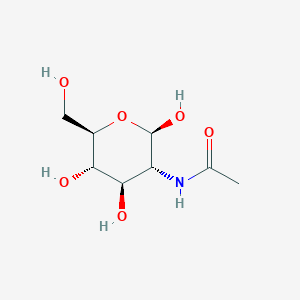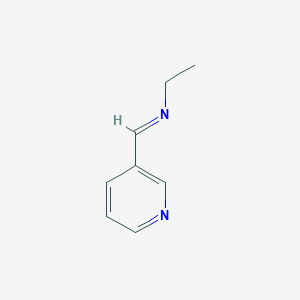
Ethanamine, N-(3-pyridinylmethylene)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, N-(3-pyridinylmethylene)-(9CI) is a chemical compound that is commonly used in scientific research. It is also known as 3-Pyridylmethylene-ethanamine or Pyridoxal-ethanamine. This compound has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In
Mécanisme D'action
Ethanamine, N-(3-pyridinylmethylene)-(9CI) exerts its therapeutic effects through multiple mechanisms. Studies have shown that this compound can inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase II. Ethanamine, N-(3-pyridinylmethylene)-(9CI) can also induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
Ethanamine, N-(3-pyridinylmethylene)-(9CI) has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. Ethanamine, N-(3-pyridinylmethylene)-(9CI) has also been shown to have neuroprotective effects, including the ability to reduce oxidative stress and prevent neuronal death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethanamine, N-(3-pyridinylmethylene)-(9CI) in lab experiments is its potential therapeutic applications in cancer and neurodegenerative diseases. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using Ethanamine, N-(3-pyridinylmethylene)-(9CI) in lab experiments is its potential toxicity, particularly at high concentrations. Researchers must exercise caution when handling this compound and ensure that appropriate safety measures are in place.
Orientations Futures
There are several future directions for research on Ethanamine, N-(3-pyridinylmethylene)-(9CI). One area of interest is the development of novel therapeutic applications for this compound, particularly in the treatment of neurodegenerative diseases. Additionally, researchers may investigate the potential synergistic effects of Ethanamine, N-(3-pyridinylmethylene)-(9CI) with other compounds or therapies. Further studies may also explore the mechanisms of action of this compound in greater detail, as well as its potential toxicity and safety profile.
Méthodes De Synthèse
Ethanamine, N-(3-pyridinylmethylene)-(9CI) can be synthesized through a reaction between pyridoxal and ethylenediamine in the presence of a catalyst. The reaction yields a yellow crystalline powder, which can be purified through recrystallization.
Applications De Recherche Scientifique
Ethanamine, N-(3-pyridinylmethylene)-(9CI) has been studied for its potential therapeutic applications in various scientific research areas. One of its primary applications is in cancer research. Studies have shown that Ethanamine, N-(3-pyridinylmethylene)-(9CI) can inhibit the growth of cancer cells and induce apoptosis. This compound has also been investigated for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
120739-64-2 |
|---|---|
Nom du produit |
Ethanamine, N-(3-pyridinylmethylene)-(9CI) |
Formule moléculaire |
C8H10N2 |
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
N-ethyl-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C8H10N2/c1-2-9-6-8-4-3-5-10-7-8/h3-7H,2H2,1H3 |
Clé InChI |
SANOKELWOVVIRG-UHFFFAOYSA-N |
SMILES |
CCN=CC1=CN=CC=C1 |
SMILES canonique |
CCN=CC1=CN=CC=C1 |
Synonymes |
Ethanamine, N-(3-pyridinylmethylene)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



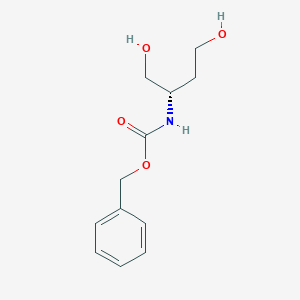
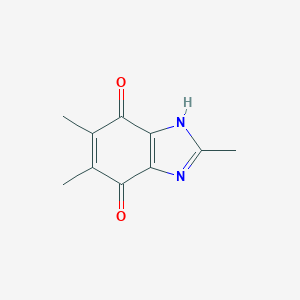
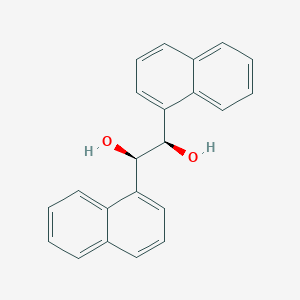
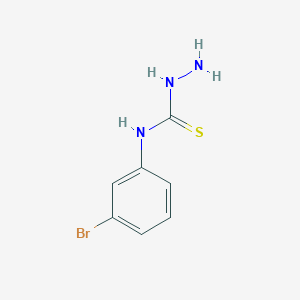
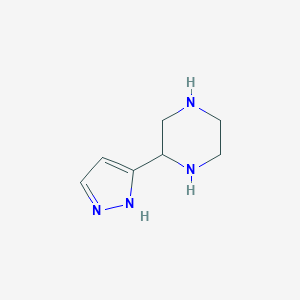
![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)
